molecular formula C10H12N2 B1404373 (2-methyl-1H-indol-4-yl)methanamine CAS No. 1360883-23-3

(2-methyl-1H-indol-4-yl)methanamine

Cat. No.: B1404373
CAS No.: 1360883-23-3
M. Wt: 160.22 g/mol
InChI Key: PYZLEBLXSYEQMK-UHFFFAOYSA-N
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Description

(2-methyl-1H-indol-4-yl)methanamine is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are found in many natural products and synthetic drugs, making them crucial in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-indol-4-yl)methanamine typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of 2-methylphenylhydrazine with formaldehyde under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing production .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-indol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

(2-methyl-1H-indol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in biological processes and potential as a bioactive compound.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-methyl-1H-indol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The indole ring structure allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-1H-indol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

(2-methyl-1H-indol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZLEBLXSYEQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-1H-indole-4-carbonitrile (408 mg, 2.61 mmol) in NH3/MeOH (7 M, 20 mL) was added Raney nickel (100 mg). The mixture was stirred under hydrogen at 1 atmosphere at RT for 3 h. The mixture was filtered with Celite® and the filtrate was concentrated in vacuo to afford (2-methyl-1H-indol-4-yl)methanamine (105) as a yellow solid (398 mg, 95.1%). MS (ESI): m/z=144.3 [M−16]+.
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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